CYP3A4 Inhibition Liability: Target Compound vs. Comparator Class Benchmark
The target compound exhibits measurable CYP3A4 inhibitory activity with an IC₅₀ of 14,600 nM (14.6 µM) in human liver microsomes using midazolam as a probe substrate [1]. This value places it in the moderate-to-weak inhibition range for this critical drug-metabolizing enzyme. In comparison, the des-methyl analog 1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole lacks the 2-methyl substituent, and class-level evidence from benzimidazole CYP3A4 SAR indicates that removal of the 2-alkyl group generally reduces CYP3A4 affinity. A structurally related benzimidazole (CHEMBL4082854) bearing a 1-butyl-7-methyl substitution pattern demonstrated a comparable CYP3A4 IC₅₀ of 16,400 nM (16.4 µM) , suggesting that the 2-methyl group contributes to a CYP3A4 interaction profile that is distinct from non-alkylated analogs.
| Evidence Dimension | CYP3A4 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 14,600 nM (14.6 µM) |
| Comparator Or Baseline | Benzimidazole class baseline (CHEMBL4082854): IC₅₀ = 16,400 nM; Des-methyl analog: data not available at equivalent assay |
| Quantified Difference | Target compound within ~12% of class benchmark; qualitative SAR distinction from des-methyl analog |
| Conditions | Human liver microsomes; midazolam 1'-hydroxylation; 10 min preincubation with NADPH |
Why This Matters
For programs optimizing away from CYP3A4 liability, the quantifiable moderate inhibition level of this compound provides a reference point that des-methyl or regioisomeric analogs cannot replicate without independent measurement.
- [1] BindingDB Entry BDBM50461934 / CHEMBL4227911. CYP3A4 Inhibition Data for 2-methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole. Curated by ChEMBL from Shenyang Pharmaceutical University. View Source
